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Compound of Interest

Compound Name:
5'-DMTr-dG(iBu)-Methyl

phosphonamidite

Cat. No.: B12391031 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 5'-O-Dimethoxytrityl-N2-isobutyryl-2'-

deoxyguanosine-3'-O-(methyl-N,N-diisopropyl) phosphonamidite, a key building block in the

chemical synthesis of modified oligonucleotides. Its primary application lies in the introduction

of methyl phosphonate linkages into DNA sequences, a modification that confers significant

therapeutic and diagnostic advantages.

Core Structure and Properties
5'-DMTr-dG(iBu)-Methyl phosphonamidite is a chemically modified deoxyguanosine

nucleoside designed for use in automated solid-phase oligonucleotide synthesis. The molecule

incorporates several critical features: a 5'-hydroxyl protecting group (Dimethoxytrityl, DMTr), an

exocyclic amine protecting group on the guanine base (isobutyryl, iBu), and a reactive 3'-

methyl phosphonamidite moiety.

The methyl phosphonate backbone modification, introduced by this reagent, is a cornerstone of

many antisense oligonucleotide therapies. By replacing one of the non-bridging oxygen atoms

of the natural phosphodiester linkage with a methyl group, the resulting oligonucleotide

becomes electrically neutral and exhibits enhanced resistance to degradation by cellular

nucleases.[1][2] This increased stability is a crucial attribute for in vivo applications.[3]

Key Molecular Features:
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5'-DMTr Group: This acid-labile group protects the 5'-hydroxyl function during the coupling

reaction and is removed at the beginning of each synthesis cycle to allow for chain

elongation. Its release as a brightly colored cation also serves as a convenient method for

monitoring synthesis efficiency (trityl monitoring).[4]

N2-isobutyryl (iBu) Group: The iBu group protects the exocyclic amine of the guanine base

from participating in unwanted side reactions during synthesis.[5] It is a "base-labile"

protecting group, meaning it can be removed under basic conditions during the final

deprotection step.[6]

3'-Methyl Phosphonamidite: This phosphorous(III) group is the reactive component that,

upon activation, couples with the free 5'-hydroxyl of the growing oligonucleotide chain. The

methyl group on the phosphorus atom is retained after oxidation, forming the desired methyl

phosphonate internucleosidic linkage.[7]

Physicochemical Properties
A summary of the key physicochemical properties is presented in Table 1.
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Property Value Reference(s)

Chemical Name

N-[9-[(2R,5R)-5-[[bis(4-

methoxyphenyl)-

phenylmethoxy]methyl]-4-

[[di(propan-2-yl)amino]-

methylphosphanyl]oxyoxolan-

2-yl]-6-oxo-1H-purin-2-yl]-2-

methylpropanamide

[5]

Molecular Formula C42H53N6O7P [7]

Molecular Weight 784.9 g/mol [7]

CAS Number 115131-08-3 [7]

Appearance Solid powder

Purity (Typical) ≥95.0%

Storage Conditions
-20°C under an inert

atmosphere
[7]

Recommended Solvent
Anhydrous Tetrahydrofuran

(THF)
[1][4]

31P NMR Chemical Shift

The P(III) center is expected to

appear as a mixture of two

diastereomers around ~150

ppm. P(V) impurities, if

present, are observed between

-25 to 99 ppm.

[8]

Role in Oligonucleotide Synthesis
The incorporation of 5'-DMTr-dG(iBu)-Methyl phosphonamidite follows the standard

phosphoramidite cycle on an automated DNA synthesizer. The logical workflow for a single

coupling step is outlined below.
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Automated Synthesis Cycle

1. Deblocking
(Acid Treatment)

Removes 5'-DMTr group from solid-support bound oligo.

2. Activation & Coupling
Phosphonamidite + Activator react with free 5'-OH.

Exposes 5'-OH

3. Capping
(Acetic Anhydride)

Blocks unreacted 5'-OH groups to prevent failure sequences.

Forms P(III) triester

4. Oxidation
(Iodine Solution)

Converts P(III) linkage to stable P(V) methyl phosphonate.

Prevents (n-1) impurities

Stabilizes linkage
Ready for next cycle

5'-DMTr-dG(iBu)-Methyl
Phosphonamidite in THF

Activator Solution
(e.g., ETT, DCI)

Click to download full resolution via product page

Caption: Automated synthesis cycle for methyl phosphonate incorporation.

Properties of Methyl Phosphonate Oligonucleotides
The introduction of methyl phosphonate linkages imparts unique properties to the resulting

oligonucleotide, which are summarized in Table 2.
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Property Description Reference(s)

Nuclease Resistance

The neutral methyl

phosphonate backbone is

highly resistant to degradation

by cellular endo- and

exonucleases, significantly

increasing the in vivo half-life

of the oligonucleotide.

[1][3]

Cellular Uptake

The removal of the negative

charge on the backbone is

reported to enhance passive

cellular uptake compared to

natural phosphodiester

oligonucleotides.

[1]

Chirality

The substitution at the

phosphorus atom creates a

chiral center, meaning an

oligonucleotide with 'n' methyl

phosphonate linkages will exist

as a mixture of 2^n

diastereomers. These

diastereomers can have

different hybridization

properties and biological

activities.

[3]

Hybridization (Tm)

Duplex stability (melting

temperature, Tm) can be

affected. Oligonucleotides with

the Rp-configuration at the

methyl phosphonate linkage

generally show higher or

similar Tm values compared to

unmodified DNA, while Sp-

isomers form less stable

hybrids.

[9]
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RNase H Activation

Methyl phosphonate

modifications generally

interfere with the ability of an

antisense oligonucleotide to

recruit and activate RNase H

for target mRNA cleavage.

This makes them suitable for

steric-blocking applications

rather than target degradation.

[2]

Solubility

Due to the neutral backbone,

oligonucleotides with a high

density of methyl phosphonate

linkages may have reduced

aqueous solubility.

[1]

Experimental Protocols
High coupling efficiency and final purity depend on rigorous adherence to anhydrous conditions

and optimized reaction parameters.

Preparation and Handling
Storage: Store the solid phosphonamidite at -20°C under an inert gas (Argon or Nitrogen).

Solvent: Use only anhydrous tetrahydrofuran (THF) for dissolution. The recommended

concentration for most automated synthesizers is 0.1 M.[2] Ensure the THF has a water

content of < 30 ppm.

Stability: Phosphoramidite solutions, particularly dG, are susceptible to degradation. It is best

practice to use freshly prepared solutions. If stored on the synthesizer, ensure the bottle is

under a positive pressure of inert gas.

Automated Synthesis Protocol (Representative)
This protocol is based on standard phosphoramidite chemistry, adapted for the specific

requirements of methyl phosphonamidites. Parameters may need to be optimized for specific

synthesizer models and synthesis scales.
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Step
Reagent/Solve
nt

Recommended
Time

Purpose Reference(s)

1. Deblocking

3%

Trichloroacetic

Acid (TCA) in

Dichloromethane

(DCM)

60-120 sec

Removes the 5'-

DMTr protecting

group from the

support-bound

nucleoside.

[10]

2. Washing

Anhydrous

Acetonitrile

(ACN)

45-60 sec

Removes

residual acid and

water.

3. Coupling

0.1 M 5'-DMTr-

dG(iBu)-Methyl

phosphonamidite

in THF + 0.25 M

Activator in ACN

5-6 min

Couples the

activated

phosphonamidite

to the free 5'-OH

group. A longer

time is used to

ensure high

efficiency.

[1][4]

4. Washing

Anhydrous

Acetonitrile

(ACN)

45-60 sec

Removes

unreacted

phosphonamidite

and activator.

5. Capping

Cap A (e.g.,

Acetic

Anhydride/Lutidin

e/THF) + Cap B

(e.g., NMI/THF)

30-45 sec

Acetylates any

unreacted 5'-OH

groups to

prevent the

formation of

deletion

mutations (n-1

sequences).

[6]

6. Oxidation 0.02 M Iodine in

THF/Water/Pyridi

ne

30-60 sec Oxidizes the

P(III) phosphite

triester to the

stable P(V)

[6]
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methyl

phosphonate

linkage.

7. Washing

Anhydrous

Acetonitrile

(ACN)

45-60 sec

Prepares the

support for the

next synthesis

cycle.

Note on Coupling Efficiency: While trityl monitoring can be used, it may understate the actual

coupling efficiency for methyl phosphonamidites.[4] With anhydrous reagents and optimized

conditions, coupling efficiencies are expected to be >95%.[2]

Post-Synthesis Cleavage and Deprotection
The methyl phosphonate linkage is more labile to base than the standard phosphodiester

linkage. Therefore, a milder, two-step deprotection protocol is recommended to preserve the

integrity of the modified backbone.

The logical relationship and key steps of this specialized deprotection procedure are visualized

below.
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Oligonucleotide on Solid Support

Step 1: Mild Ammolysis
Reagent: Acetonitrile/Ethanol/Ammonium Hydroxide (45:45:10)

Time: 30 min at RT

Cleaves cyanoethyl groups (if present)
& partially cleaves from support

Step 2: Amine Treatment
Reagent: Add Ethylenediamine (EDA)

Time: 6 hours at RT

Removes base protecting groups (iBu)
& completes cleavage from support

Purification
(e.g., HPLC, Cartridge)

Crude, deprotected oligonucleotide in solution

Click to download full resolution via product page

Caption: Recommended one-pot cleavage and deprotection workflow.

Detailed Protocol:

Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.

Add 0.5 mL of a pre-mixed solution of Acetonitrile/Ethanol/Ammonium Hydroxide (45:45:10

v/v/v).[4]

Seal the vial and let it stand at room temperature for 30 minutes. This step removes the

cyanoethyl protecting groups from any standard phosphodiester linkages that may be

present in the sequence.

Add 0.5 mL of ethylenediamine to the same vial and reseal.[4]
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Let the reaction proceed for 6 hours at room temperature. This step cleaves the

oligonucleotide from the solid support and removes the base protecting groups, including the

iBu from guanine.

Collect the supernatant. Wash the support twice with 0.5 mL of a 1:1 acetonitrile/water

solution.

Combine the supernatant and washes. The resulting solution contains the crude,

deprotected oligonucleotide ready for purification by methods such as HPLC or cartridge

desalting.[4]

Conclusion
5'-DMTr-dG(iBu)-Methyl phosphonamidite is an essential reagent for the synthesis of

nuclease-resistant oligonucleotides. Understanding its unique properties, including its solubility

requirements and sensitivity to basic conditions, is critical for its successful application. By

employing optimized synthesis protocols, particularly with respect to anhydrous conditions and

a modified deprotection strategy, researchers can effectively incorporate methyl phosphonate

linkages to generate high-quality modified oligonucleotides for a range of therapeutic and

research applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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